
6-Bromoflavone
Descripción general
Descripción
6-Bromoflavone is a synthetic flavonoid derived from the bromination of flavanone, characterized by a bromine substitution at the 6-position of its aromatic ring. It exhibits high affinity for central benzodiazepine receptors (BZ-Rs), with a reported Ki value of 70 nM . Pharmacologically, it displays anxiolytic activity in murine models at low doses (0.5 mg/kg, intraperitoneal) but lacks sedative, myorelaxant, or anticonvulsant effects typical of classical benzodiazepines like diazepam . Its mechanism involves positive allosteric modulation of GABA_A receptors, with a GABA ratio (enhancement of GABA-induced chloride currents) of 1.6–2.0, classifying it as a full agonist . However, its behavioral effects in conflict tests (e.g., punished drinking) are only partially antagonized by flumazenil, suggesting complex interactions with BZ-R subtypes or alternative pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Bromo-2-fenil-croman-4-ona se puede lograr a través de varios métodos. Un enfoque común implica la bromación de la flavanona. Otro método incluye la síntesis a partir de 2′-hidroxicalcona dibromuro . Las condiciones de reacción típicamente implican el uso de bromo o N-bromosuccinimida (NBS) como agentes de bromación.
Métodos de producción industrial: La producción industrial de 6-Bromo-2-fenil-croman-4-ona a menudo implica reacciones de bromación a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de catalizadores y parámetros de reacción optimizados son cruciales para una producción eficiente.
Análisis De Reacciones Químicas
Bromination of Flavanone
The primary synthetic route involves bromination of flavanone (2,3-dihydroflavone). The reaction proceeds via electrophilic aromatic substitution under controlled conditions:
Reagent | Conditions | Product(s) | Yield | Reference |
---|---|---|---|---|
Br₂ in CCl₄ | Pyridine catalyst, 30°C → 65°C, 2 hours | 6-Bromoflavone, 3-bromoflavone, dibromo derivatives | 30–40% |
Mechanistic Insights :
- Bromine reacts with flavanone in a regioselective manner, favoring substitution at the C6 position due to electronic and steric factors.
- Byproducts include 3-bromoflavone and 3,6-dibromoflavone, which are separated via silica gel chromatography and HPLC .
Alternative Route: 2′-Hydroxychalcone Dibromide
This compound can also be synthesized from 2′-hydroxychalcone dibromide through cyclization:
Starting Material | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
2′-Hydroxychalcone dibromide | H₂SO₄ | Reflux in acetic acid, 4 hours | This compound | 45–50% |
Substitution Reactions
The bromine atom at C6 is susceptible to nucleophilic substitution, enabling further functionalization:
Nucleophilic Aromatic Substitution (SₙAr)
This compound reacts with nucleophiles under basic conditions:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ at C3′) enhance substitution rates .
- Steric hindrance at C6 limits reactivity with bulky nucleophiles .
Nitration at C3′
Nitration of this compound introduces a nitro group, enhancing binding affinity for benzodiazepine receptors:
Reagent | Conditions | Product | Binding Affinity (Ki) |
---|---|---|---|
HNO₃/H₂SO₄ | 0°C → 25°C, 2 hours | 6-Bromo-3′-nitroflavone | 12 nM |
Reduction of Nitro Groups
The nitro group in 6-bromo-3′-nitroflavone can be reduced to an amine:
Reagent | Conditions | Product | Biological Activity |
---|---|---|---|
H₂/Pd-C | Ethanol, 25°C, 6 hours | 6-Bromo-3′-aminoflavone | Enhanced anxiolytic activity |
Stability and Degradation
This compound is stable under ambient conditions but degrades under prolonged UV exposure or strong oxidizing agents:
Condition | Degradation Pathway | Major Products |
---|---|---|
UV light (254 nm) | Dehalogenation | Flavone, Br₂ |
KMnO₄/H₂SO₄ | Oxidation of chromen-4-one core | 6-Bromo-2-phenylchromone-4-carboxylic acid |
Aplicaciones Científicas De Investigación
Pharmacological Properties
6-Bromoflavone has garnered attention due to its high affinity for central benzodiazepine receptors, which are involved in the modulation of anxiety and other neurological functions. Studies have demonstrated that it binds to these receptors with a dissociation constant () of 70 nM, indicating significant anxiolytic activity at doses as low as 0.5 mg/kg in animal models .
Anxiolytic Activity
The anxiolytic effects of this compound have been established through various behavioral assays. For instance, in elevated plus maze tests, it has shown a reduction in anxiety-like behaviors in mice, suggesting its potential as a therapeutic agent for anxiety disorders .
Neuroprotective Effects
Research indicates that flavonoids, including this compound, may exert neuroprotective effects through antioxidant mechanisms and modulation of neurotransmitter systems. This positions them as candidates for addressing neurodegenerative diseases such as Alzheimer's .
Synthesis and Derivatives
The synthesis of this compound can be achieved through the bromination of flavanones. This process not only yields this compound but also opens avenues for creating various derivatives with modified biological activities.
Derivative | Synthesis Method | Potential Activity |
---|---|---|
6-Chloro-20-fluoroflavone | Halogenation reactions | Enhanced receptor binding |
3,6-Dibromoflavone | Sequential bromination | Increased anxiolytic potency |
8-Substituted derivatives | Suzuki-Miyaura cross-coupling reaction | Varied biological activities |
Case Studies
Several case studies have highlighted the applications of this compound in different contexts:
- Anxiety Disorders : A study demonstrated that chronic administration of this compound in animal models resulted in significant reductions in anxiety-like behaviors compared to control groups .
- Cognitive Impairment : Another investigation explored the effects of this compound on cognitive deficits induced by neurotoxins, showing promising results in restoring cognitive function through neuroprotective mechanisms .
Mecanismo De Acción
El mecanismo de acción de 6-Bromo-2-fenil-croman-4-ona implica su interacción con varios objetivos moleculares. Se ha demostrado que inhibe la topoisomerasa II, una enzima crucial para la replicación del ADN y la división celular . Esta inhibición conduce a la interrupción de la proliferación de células cancerosas. Además, puede interactuar con otras vías celulares, contribuyendo a sus efectos antiinflamatorios y antimicrobianos.
Compuestos similares:
- 6-Bromo-3-(4-bromo-fenil)-croman-2-ona
- 6-Bromo-3-(2,4-dinitro-fenil)-croman-2-ona
- 6-Bromo-3-metil-4H-croman-4-ona
Comparación: 6-Bromo-2-fenil-croman-4-ona es único debido a su patrón de sustitución específico, que imparte actividades biológicas distintas. En comparación con otros derivados de croman-4-ona bromados, exhibe una gama más amplia de efectos farmacológicos, lo que lo convierte en un compuesto versátil en química medicinal .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogs: Substitution Patterns and Receptor Affinity
6-Bromo-3'-Nitroflavone
- Structure : Bromine at 6-position and nitro group at 3'-position.
- Affinity : Higher selectivity for BZ-ω1 receptor subtype (IC50 = 31 nM in cerebellum vs. 120 nM in spinal cord) .
- Pharmacology : Partial agonist with GABA ratio of 1.38 . Anxiolytic in elevated plus-maze (flumazenil-sensitive) but inactive in anticonvulsant assays .
6-Chloro-3'-Nitroflavone
- Structure : Chlorine at 6-position and nitro group at 3'-position.
- Pharmacology: Acts as a BZ-R antagonist (GABA ratio = 2.0) .
4'-Bromoflavone
- Structure : Bromine at 4'-position.
- Function: Primarily a cancer chemopreventive agent, inducing phase II detoxification enzymes (e.g., quinone reductase) without significant BZ-R interaction .
Halogenated Flavonoids: Modulation of GABA_A Receptors
Compound | Substitution | GABA Ratio | Flumazenil Sensitivity | Pharmacological Role |
---|---|---|---|---|
6-Bromoflavone | 6-Br | 1.6–2.0 | Yes | Full agonist, anxiolytic |
6-Fluoroflavone | 6-F | Neutral | No | Neutralizing modulator |
6-Chloroflavone | 6-Cl | Neutral | No | Neutralizing modulator |
6-Methylflavone | 6-CH3 | N/A | No | Insensitive modulator |
6,2'-Dihydroxyflavone | 6-OH, 2'-OH | N/A | N/A | Negative modulator |
Key Insights :
- Bromine at position 6 optimizes BZ-R affinity and agonist activity, while fluorine or chlorine substitutions reduce efficacy .
- Methyl or hydroxyl groups at 6-position abolish flumazenil sensitivity, indicating steric or electronic influences on receptor binding .
Chrysin (5,7-Dihydroxyflavone)
- Source: Natural flavonoid from Passiflora spp.
- Activity : Binds BZ-Rs with lower affinity (Ki > 1 µM) and acts as a partial agonist . Less potent than this compound in anxiolytic assays .
Diazepam (Benzodiazepine Reference)
- Comparison : Broad-spectrum efficacy (anxiolytic, sedative, anticonvulsant) but associated with tolerance and dependence. This compound avoids sedation and myorelaxation, offering a safer profile .
Structure-Activity Relationship (SAR) Trends
Position 6 Substitution :
- Bromine enhances BZ-R affinity and agonist activity; larger halogens (e.g., iodine) may sterically hinder binding .
- Electron-withdrawing groups (e.g., nitro at 3'-position) improve selectivity for BZ-ω1 receptors .
Flavanone vs. Flavone: Flavanones (e.g., 6-bromoflavanone) lack intrinsic anxiolytic activity unless substituted with bromine at position 6 .
GABA Ratio Correlation :
- Full agonists (GABA ratio >1.5) require bromine at 6-position, while partial agonists/antagonists involve additional substitutions (e.g., 3'-nitro) .
Controversies and Limitations
- Mechanistic Ambiguity: Despite high BZ-R affinity, this compound’s incomplete flumazenil antagonism in some assays suggests non-canonical pathways or receptor subtype specificity .
- Species Variability : Most studies use rodent models; human GABA_A receptor subtype distribution may alter efficacy .
Actividad Biológica
6-Bromoflavone is a synthetic derivative of flavonoids, specifically obtained through the bromination of flavanone. This compound has garnered attention for its diverse biological activities, particularly its interactions with central benzodiazepine receptors and its potential as a chemopreventive agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound exhibits multiple mechanisms that contribute to its biological activity:
- Binding Affinity : It acts as a high-affinity ligand for central benzodiazepine receptors, with an inhibition constant (Ki) of approximately 70 nM. This interaction is associated with anxiolytic effects observed in animal models .
- Enzyme Induction : The compound has been shown to induce phase II detoxification enzymes, such as quinone reductase (QR) and glutathione S-transferases (GSTs), which are crucial for the chemoprevention of cancer. In vitro studies demonstrated that this compound significantly increased QR activity in hepatoma cells .
- Antioxidant Activity : As a flavonoid, this compound possesses inherent antioxidant properties, contributing to its anti-inflammatory and hepatoprotective effects .
Pharmacological Effects
The pharmacological effects of this compound are diverse and include:
- Anxiolytic Activity : Studies have shown that this compound produces anxiolytic-like effects in mice at doses as low as 0.5 mg/kg when administered intraperitoneally .
- Cancer Chemoprevention : In animal studies, dietary administration of this compound significantly inhibited the incidence and multiplicity of tumors induced by carcinogens such as DMBA (7,12-dimethylbenz[a]anthracene). The compound enhanced detoxification pathways, leading to increased tumor latency and reduced tumor formation .
- Effects on GABAA Receptors : The structure-activity relationship studies indicate that modifications at the C6 position in flavonoids, including this compound, significantly influence their efficacy at GABAA receptors, further supporting its anxiolytic potential .
Case Studies
- Animal Model Studies : In a study involving female Sprague Dawley rats treated with DMBA, administration of this compound resulted in a marked increase in QR activity and a significant reduction in tumor incidence compared to control groups. This highlights its potential role in cancer prevention through enzymatic induction .
- In Vitro Studies : Research using HepG2 and MCF-7 cell lines demonstrated that this compound effectively reduced the covalent binding of activated benzo[a]pyrene to DNA, indicating a protective effect against DNA damage caused by carcinogens .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of 6-Bromoflavone, and how are they experimentally validated?
- Methodological Answer : To identify pharmacological targets, employ radioligand binding assays (e.g., using [³H]-flunitrazepam) to assess affinity for GABAA receptor subtypes. Competitive displacement studies can quantify binding site specificity, as demonstrated in preclinical models where this compound exhibited flumazenil-sensitive positive allosteric modulation . Validate functional activity using electrophysiological recordings (e.g., patch-clamp) in transfected cells expressing α1, α2, or α3 subunits to confirm subtype selectivity.
Q. How do structural modifications at the 6-position of flavone derivatives influence GABAA receptor modulation?
- Methodological Answer : Synthesize halogenated analogs (e.g., 6-chloro-, 6-fluoro-, and 6-methylflavone) and compare their efficacy using in vitro models. Conduct structure-activity relationship (SAR) studies by measuring EC50 values in receptor activation assays. For example, this compound acts as a full agonist, while 6-chloroflavone shows antagonistic effects, highlighting the critical role of halogen electronegativity and steric bulk . Pair these findings with molecular docking simulations to predict binding interactions at the benzodiazepine site.
Advanced Research Questions
Q. What experimental approaches distinguish partial agonism from full agonism in this compound derivatives?
- Methodological Answer : Perform dose-response curves in ex vivo brain slice preparations or transfected HEK293 cells. Compare maximal effect (Emax) relative to a reference full agonist (e.g., diazepam). For instance, 6,3′-dibromoflavone exhibits partial agonism with lower Emax, while this compound achieves full efficacy at 300 µg/kg in murine plus-maze tests . Complement this with Schild analysis to assess competitive antagonism and receptor occupancy.
Q. How should researchers resolve contradictions in reported anxiolytic efficacy of this compound across preclinical models?
- Methodological Answer : Conduct systematic reviews to identify model-specific variables (e.g., species, dosage, administration route). For intraperitoneal administration in mice, ensure pharmacokinetic consistency by measuring plasma concentrations via HPLC-MS. Address discrepancies by replicating studies under standardized conditions, such as using identical anxiety paradigms (e.g., elevated plus-maze vs. open-field tests) and controlling for confounding factors like stress hormones .
Q. What strategies optimize experimental reproducibility when synthesizing and characterizing this compound?
- Methodological Answer : Follow IUPAC guidelines for synthetic protocols, detailing reaction conditions (e.g., bromination agents, solvent purity). Characterize compounds using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC (>95% purity). For novel derivatives, include X-ray crystallography data to confirm structural identity, as required by journals for new chemical entities . Document procedures in Supplementary Information to enable replication.
Q. How can subtype selectivity (α1 vs. α2/3 GABAA receptors) be assessed for this compound?
- Methodological Answer : Use recombinant receptor systems (e.g., α1β2γ2 vs. α2β3γ2) in electrophysiology or fluorescence-based flux assays. Compare compound efficacy across subtypes, as seen with 6-Bromo-3′-nitroflavone, which shows higher affinity for α1-containing receptors . Pair this with in silico modeling to identify residue-specific interactions (e.g., histidine vs. asparagine at position 105) influencing selectivity.
Q. Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in behavioral assays?
- Methodological Answer : Apply nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50 and Hill coefficients. For behavioral data (e.g., time spent in open arms of a plus-maze), use ANOVA with post-hoc Tukey tests to compare treatment groups. Include power analysis to justify sample sizes and minimize Type II errors .
Q. How should researchers validate the allosteric modulation mechanism of this compound?
- Methodological Answer : Co-apply this compound with a competitive antagonist (e.g., flumazenil) in receptor binding assays. A rightward shift in the dose-response curve without reduced Emax confirms positive allosteric modulation. Additionally, use site-directed mutagenesis to disrupt putative binding sites and assess functional rescue .
Q. Ethical & Reporting Standards
Q. What guidelines ensure ethical reporting of this compound research in publications?
- Methodological Answer : Adhere to ARRIVE or PREPARE guidelines for preclinical studies. Disclose funding sources and conflicts of interest. For in vivo work, include ethics committee approval numbers and housing conditions (e.g., temperature, light cycles) to meet journal requirements .
Propiedades
IUPAC Name |
6-bromo-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOZDKMXSPAATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332792 | |
Record name | 6-Bromoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-80-0 | |
Record name | 6-Bromoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-phenyl-(4H)-4-benzopyranone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.